molecular formula C12H8Cl2O3S B15089942 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B15089942
M. Wt: 303.2 g/mol
InChI Key: VNGZTJFGIBKLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chlorobenzyl alcohol with 4-chlorothiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid
  • 4-Bromo-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid
  • 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Uniqueness

4-Chloro-3-((3-chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

4-chloro-3-[(3-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-3-1-2-7(4-8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16)

InChI Key

VNGZTJFGIBKLQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(SC=C2Cl)C(=O)O

Origin of Product

United States

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